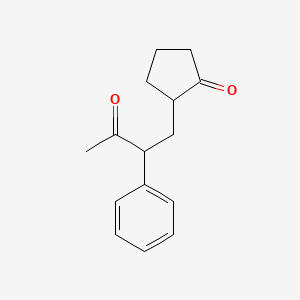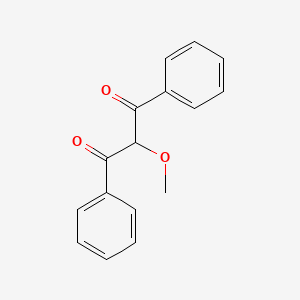![molecular formula C20H20F3NO4 B14645610 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate CAS No. 55688-39-6](/img/structure/B14645610.png)
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound consists of a dioxolane ring, a trifluoromethyl group, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate typically involves multiple steps, starting with the preparation of the dioxolane ring and the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the dioxolane ring can be synthesized through the reaction of acetone with glycerol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies .
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s dioxolane ring and benzoate ester also contribute to its overall activity by providing structural stability and facilitating interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate: Another related compound with different ester functionality, leading to variations in chemical behavior and uses.
Uniqueness
What sets (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate apart is its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for use in various scientific and industrial applications .
Propriétés
Numéro CAS |
55688-39-6 |
|---|---|
Formule moléculaire |
C20H20F3NO4 |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C20H20F3NO4/c1-19(2)27-12-15(28-19)11-26-18(25)16-8-3-4-9-17(16)24-14-7-5-6-13(10-14)20(21,22)23/h3-10,15,24H,11-12H2,1-2H3 |
Clé InChI |
SSVCDEYKPPQRCM-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)COC(=O)C2=CC=CC=C2NC3=CC=CC(=C3)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)












